3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry and functional groups .
Chemical Reactions Analysis
3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding to enantioselective proteins, influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione include:
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)16-13(17)9-12(14(16)18)20-8-7-15/h3-6,12H,2,7-9,15H2,1H3 |
InChI Key |
JYVSRDOMPMYDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN |
Origin of Product |
United States |
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